molecular formula C9H7NOS B1372352 1-Benzofuran-2-carbothioamide CAS No. 190430-18-3

1-Benzofuran-2-carbothioamide

Cat. No. B1372352
CAS RN: 190430-18-3
M. Wt: 177.22 g/mol
InChI Key: BVCJCOHTRYHTIG-UHFFFAOYSA-N
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Description

1-Benzofuran-2-carbothioamide is a compound with the molecular formula C9H7NOS .


Synthesis Analysis

The synthesis of benzofuran derivatives has been performed in several studies . Techniques such as 1H-NMR, 13C-NMR, elemental analysis, and IR were used to confirm the structures of the produced compounds . The synthesis often involves the reaction of benzofuran-2-carbaldehyde with thiosemicarbazide .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives has been studied using computational methods such as molecular docking . The structure is composed of fused benzene and furan rings .


Chemical Reactions Analysis

Benzofuran derivatives have been shown to undergo various chemical reactions . For instance, the C-2 proton of benzo[b]furan underwent regioselective metallation by treatment with n-butyllithium to form 2-lithiated benzo[b]furan, which directly reacted with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Benzofuran-2-carbothioamide can be found in databases like PubChem .

Scientific Research Applications

1-Benzofuran-2-carbothioamide: A Comprehensive Analysis

Antibacterial Applications: 1-Benzofuran derivatives have been studied for their potential antibacterial properties. For instance, new derivatives have been synthesized and evaluated for their activity against various bacterial strains such as Staphylococcus aureus and Staphylococcus epidermidis .

Pharmaceutical Applications: Benzofuran compounds are recognized for their extensive pharmaceutical applications, including drugs like amiodarone and bergapten. These compounds have been used in treatments ranging from cardiac conditions to skin disorders .

Synthesis of Complex Derivatives: Benzofuran derivatives can be synthesized through unique methods such as free radical cyclization cascades. This allows for the creation of complex polycyclic benzofuran compounds, which can be used in further research and drug development .

Natural Sources and Bioactivity: Benzofurans are found in natural sources and have been studied for their bioactivity. Understanding the relationship between their structure and bioactivity is crucial for drug discovery and development .

Mechanism of Action

Target of Action

1-Benzofuran-2-carbothioamide is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and have been shown to have strong biological activities Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological characteristics, making them potential natural drug lead compounds .

Mode of Action

Benzofuran derivatives have been shown to interact with various targets, leading to changes in cellular processes . For instance, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .

Biochemical Pathways

For example, they have been found to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran derivatives may interact with multiple biochemical pathways, leading to a range of downstream effects.

Pharmacokinetics

The bioavailability of benzofuran derivatives can be influenced by factors such as the compound’s chemical structure and the physiological conditions of the body .

Result of Action

For instance, they have been found to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran derivatives can induce a variety of molecular and cellular changes.

Action Environment

The action, efficacy, and stability of 1-Benzofuran-2-carbothioamide can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s activity . .

Future Directions

Benzofuran derivatives have shown potential as anticancer agents . Future research may focus on improving their physicochemical properties to enhance their efficacy . They have also been suggested as potential natural drug lead compounds .

properties

IUPAC Name

1-benzofuran-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h1-5H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCJCOHTRYHTIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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